molecular formula C22H26FN3O2 B6574794 1-[(4-fluorophenyl)methyl]-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea CAS No. 1171390-18-3

1-[(4-fluorophenyl)methyl]-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea

Cat. No.: B6574794
CAS No.: 1171390-18-3
M. Wt: 383.5 g/mol
InChI Key: SZCRAUUBTZXYFS-UHFFFAOYSA-N
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Description

This compound is a urea derivative, which contains a tetrahydroquinoline ring and a fluorophenyl group. Urea derivatives are known for their wide range of biological activities, and the presence of a fluorophenyl group often enhances the biological activity of a compound due to the unique properties of fluorine .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate isocyanate with the corresponding amine. The tetrahydroquinoline ring could be formed via a Povarov reaction or similar methods .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR, IR, and mass spectrometry. The presence of the fluorine atom would be evident in the 19F NMR spectrum .


Chemical Reactions Analysis

As a urea derivative, this compound could undergo hydrolysis to yield the corresponding amine and isocyanic acid. The tetrahydroquinoline ring might undergo oxidation or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the molecule. The presence of the fluorine atom might enhance the lipophilicity of the compound, which could influence its ADME properties .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many urea derivatives are known to inhibit various enzymes, and the tetrahydroquinoline ring is a common motif in alkaloids, many of which interact with various receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the synthesis of analogs to optimize its activity. The effect of substituents on the tetrahydroquinoline ring and the fluorophenyl group could be of particular interest .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c1-15(2)11-12-26-20-9-8-19(13-17(20)5-10-21(26)27)25-22(28)24-14-16-3-6-18(23)7-4-16/h3-4,6-9,13,15H,5,10-12,14H2,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCRAUUBTZXYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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